molecular formula C18H17N3O2S2 B3010167 (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1351663-98-3

(E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3010167
CAS No.: 1351663-98-3
M. Wt: 371.47
InChI Key: UOZRNLUFRFGIFX-AATRIKPKSA-N
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Description

The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one features a hybrid heterocyclic scaffold combining a 1,3,4-thiadiazole ring, piperidine, and aromatic substituents (furan and thiophene). The (E)-configured α,β-unsaturated ketone (prop-2-en-1-one) may enhance reactivity or binding affinity through conjugation or hydrogen bonding .

Properties

IUPAC Name

(E)-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-16(6-5-14-3-2-12-24-14)21-9-7-13(8-10-21)17-19-20-18(25-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZRNLUFRFGIFX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex heterocyclic molecule that incorporates a thiadiazole moiety, which has been widely studied for its diverse biological activities. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structural Overview

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
  • Furan and Thiophene Substituents : These aromatic systems are often linked to enhanced biological activity due to their electron-rich nature.
  • Piperidine Moiety : This cyclic amine is frequently found in biologically active compounds and contributes to the overall pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown significant activity against various bacterial strains. A notable study indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative 1Staphylococcus aureus16 µg/mL
Thiadiazole Derivative 2Escherichia coli32 µg/mL
This compoundMultiple strainsTBD

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively documented. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A recent study highlighted that certain thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
Thiadiazole Derivative 3MCF-71.0
This compoundHeLaTBD

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents on the thiadiazole ring can modulate this activity significantly .

Study on Antimicrobial Activity

A study conducted by Palaska et al. demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a variety of structural modifications to assess their impact on biological activity .

Anticancer Research

In a comparative study investigating various thiadiazole derivatives for their anticancer effects, it was found that modifications at the para position of the aromatic rings significantly influenced their efficacy against cancer cell lines. The study concluded that electron-donating groups enhanced anticancer potential while electron-withdrawing groups improved antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant cytotoxicity against various cancer cell lines. The thiadiazole and furan moieties are believed to play a crucial role in this activity by interacting with biological targets involved in tumor growth. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent antitumor effects by inhibiting cellular proliferation and inducing apoptosis in cancer cells.

Mechanism of Action
The proposed mechanism involves the disruption of key signaling pathways associated with cancer cell survival and proliferation. The compound may inhibit enzymes or receptors that are critical for tumor growth, thereby leading to reduced viability of cancer cells .

Agricultural Applications

Pesticidal Activity
The unique structural features of this compound suggest potential applications as a pesticide. Compounds containing thiadiazole and furan rings have been reported to possess insecticidal and fungicidal properties. These compounds can disrupt the biological processes in pests, leading to effective pest management strategies in agriculture .

Material Science

Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices can enhance the properties of the resulting materials. The compound's ability to act as a crosslinking agent or as a modifier can lead to improved mechanical strength and thermal stability of polymers .

Summary Table of Applications

Application AreaSpecific UsesMechanism/Effect
Medicinal ChemistryAnticancer agentsInhibition of tumor growth and induction of apoptosis
AgriculturePesticidesDisruption of biological processes in pests
Material SciencePolymer modificationEnhanced mechanical properties and thermal stability

Case Studies

Case Study 1: Antitumor Activity
A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancer cells. The study highlighted the importance of substituents on the thiadiazole ring in modulating biological activity .

Case Study 2: Agricultural Efficacy
Field trials assessing the efficacy of thiadiazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. The results indicated that these compounds could serve as environmentally friendly alternatives to traditional pesticides while maintaining effective pest control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Thiadiazole-Based Derivatives
Compound Name Core Structure Substituents Molecular Formula (MW) Notable Features
Target Compound: (E)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 1,3,4-Thiadiazole + Piperidine - 5-position: Furan-2-yl
- Prop-2-en-1-one: Thiophen-2-yl
Likely ~C19H18N3O2S2 E-configuration; dual heteroaromatic substituents
(E)-1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one 1,3,4-Thiadiazole + Piperidine - 5-position: 2-Fluorophenyl
- Prop-2-en-1-one: Furan-2-yl
Not provided Fluorine substituent may enhance lipophilicity; furan at enone position
(E)-1-(4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 1,4-Diazepane + Sulfonylpyrazole - Sulfonylpyrazole substituent
- Prop-2-en-1-one: Thiophen-2-yl
C17H22N4O3S2 (MW: 394.5) 7-membered diazepane ring; sulfonyl group may improve solubility
5-Amino-2-(Tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one 1,2,4-Thiadiazole - 2-position: Tetrahydrofuran-2-yl
- 5-position: Amino
Not provided Saturated tetrahydrofuran ring; amino group for hydrogen bonding

Research Findings and Implications

Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:

  • Antimicrobial Activity: Thiadiazole derivatives with fluorophenyl groups exhibit notable antibacterial effects .
  • Cytotoxicity : α,β-unsaturated ketones (e.g., prop-2-en-1-one) are common in anticancer agents due to Michael addition reactivity .

Physicochemical Properties

  • Solubility : The diazepane-containing compound includes a sulfonyl group, which may enhance aqueous solubility compared to the target molecule’s piperidine-furan system.
  • Stability: The E-configuration in the enone moiety likely increases stability over the Z-isomer due to reduced steric hindrance .

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